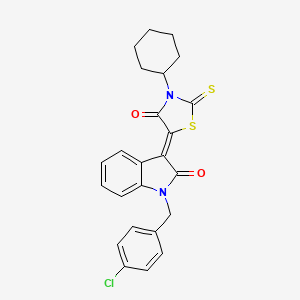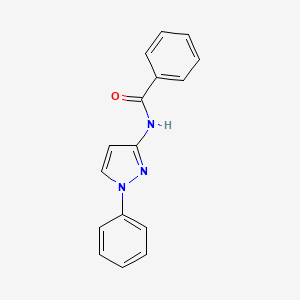
4-(4-methoxyphenyl)-N,5-diphenyl-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenacyl bromide to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline in the presence of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of hydrobromic acid in the final step is crucial for the formation of the hydrobromide salt, which enhances the compound’s stability and solubility.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-phenylthiazol-2-yl)acetamide
- N-(4-Methoxyphenyl)-2-(4-phenylthiazol-2-yl)ethanamine
- N-(4-Methoxyphenyl)-2-(4-phenylthiazol-2-yl)benzamide
Uniqueness
N-(4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE stands out due to its unique combination of a methoxyphenyl group and a thiazole ring, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C22H19BrN2OS |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N,5-diphenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C22H18N2OS.BrH/c1-25-19-14-12-16(13-15-19)20-21(17-8-4-2-5-9-17)26-22(24-20)23-18-10-6-3-7-11-18;/h2-15H,1H3,(H,23,24);1H |
InChI Key |
QBDKGTPDJOJSEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B11977386.png)


![Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11977407.png)

![{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11977420.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977421.png)

![Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11977428.png)
![5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11977432.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977438.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977446.png)

![6-Amino-1-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11977462.png)
